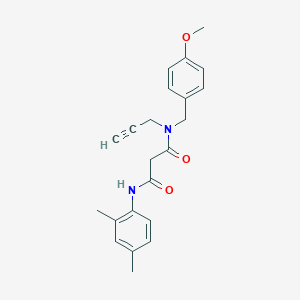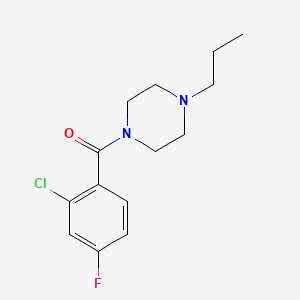![molecular formula C12H8BrN3O5 B5416918 6-[2-(3-bromo-4-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5416918.png)
6-[2-(3-bromo-4-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[2-(3-bromo-4-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione is a chemical compound that has been extensively researched due to its potential applications in various fields of science. This compound is commonly known as BPN or Bromopyruvic Acid Nitrophenyl Ester. It is a yellow crystalline powder that is soluble in water and organic solvents. BPN is a potent inhibitor of enzymes involved in the energy metabolism of cancer cells, making it a promising candidate for cancer treatment.
作用机制
BPN inhibits the activity of enzymes involved in the energy metabolism of cancer cells, specifically pyruvate kinase and lactate dehydrogenase. These enzymes are critical for the production of ATP, the energy currency of cells. By inhibiting these enzymes, BPN disrupts the energy metabolism of cancer cells, leading to a decrease in cell viability and proliferation.
Biochemical and Physiological Effects:
BPN has been shown to have a selective cytotoxic effect on cancer cells, with minimal toxicity to normal cells. This is due to the differential expression of pyruvate kinase and lactate dehydrogenase in cancer cells compared to normal cells. BPN has also been shown to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis.
实验室实验的优点和局限性
BPN has several advantages for lab experiments. It is a potent inhibitor of enzymes involved in the energy metabolism of cancer cells, making it a useful tool for studying the role of these enzymes in cancer biology. BPN is also relatively easy to synthesize, making it readily available for research purposes. However, BPN has limitations in terms of its stability and solubility, which can affect its efficacy in experiments.
未来方向
There are several future directions for research on BPN. One area of interest is the development of BPN derivatives with improved stability and solubility. Another area of interest is the combination of BPN with other cancer therapies to enhance its efficacy. Additionally, the use of BPN as a diagnostic tool for cancer detection is an area of active research. Overall, BPN has great potential for the development of new cancer therapies and further research is needed to fully explore its applications.
合成方法
The synthesis of BPN involves the reaction of 3-bromo-4-hydroxybenzaldehyde with malonic acid in the presence of a base to form a pyrimidinedione intermediate. This intermediate is then coupled with nitrophenyl bromide using a coupling agent to form BPN. The synthesis of BPN is a multistep process that requires careful control of reaction conditions to obtain a high yield of the desired product.
科学研究应用
BPN has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of enzymes involved in the energy metabolism of cancer cells, leading to a decrease in cell viability and proliferation. BPN has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These properties make BPN a promising candidate for the development of new cancer therapies.
属性
IUPAC Name |
6-[(Z)-2-(3-bromo-4-hydroxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O5/c13-7-5-6(2-4-9(7)17)1-3-8-10(16(20)21)11(18)15-12(19)14-8/h1-5,17H,(H2,14,15,18,19)/b3-1- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKWOQZFDRKOMP-IWQZZHSRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C\C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5416844.png)
![2-[5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5416853.png)
![2-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)pyridine](/img/structure/B5416861.png)
![[2-(2,4-dichlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5416868.png)
![1-[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5416872.png)

![3-(4-methoxyphenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]propanamide](/img/structure/B5416881.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B5416883.png)
![3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5416894.png)
![4-{3-[(3,4-dichlorobenzyl)oxy]benzoyl}morpholine](/img/structure/B5416905.png)
![1-{1-[(1-allyl-1H-benzimidazol-2-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5416906.png)
![4-{[5-(aminocarbonyl)-2-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5416913.png)

![3-(butylthio)-6-(2,5-dimethylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5416927.png)